5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole
Overview
Description
- IUPAC Name : 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride .
- Molecular Formula : C8H6Cl2O3 .
- Molecular Weight : 221.037 g/mol .
Molecular Structure Analysis
The molecular structure of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole consists of an imidazole ring fused with a chlorinated phenoxyethyl group. The chlorine atoms are positioned at the 2 and 6 positions of the phenyl ring . The structure can be visualized using the InChI representation: InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
.
Scientific Research Applications
- Methodology : A series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were synthesized. These compounds effectively interact with the active site of COX-2, surpassing 2-(2,4-dichlorophenoxy)acetic acid in terms of binding strength .
- Application : Pyrazole’s structural similarity to dichlorprop suggests potential herbicidal activity. Investigating its effects on plant growth and weed control could be valuable .
- Application : Researchers have explored its electrocatalytic properties for dechlorination reactions. For example, Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes were prepared using Pyrazole as a probe molecule for chlorinated organic compounds (COCs) dechlorination .
Anti-Inflammatory Agents
Herbicide Research
Electrocatalysis and Dechlorination
Mechanism of Action
Target of Action
The primary target of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is broad-leaved weeds . This compound is a selective, systemic herbicide used for their control .
Mode of Action
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole acts as a synthetic auxin, a type of plant hormone. It is absorbed through the leaves and is translocated to the meristems of the plant . This compound induces uncontrolled, unsustainable growth in the weeds, leading to stem curl-over, leaf withering, and eventual plant death .
Biochemical Pathways
It is known that the compound increases the biosynthesis and production of ethylene . This causes uncontrolled cell division, damaging the vascular tissue of the plant .
Pharmacokinetics
The compound is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The result of the action of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is the death of the targeted broad-leaved weeds. The uncontrolled growth induced by the compound leads to structural abnormalities and physiological dysfunctions that the plant cannot sustain, leading to its death .
Action Environment
The action, efficacy, and stability of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole can be influenced by various environmental factors. For instance, its solubility in water and volatility suggest that it can be easily transported by rain or wind . Moreover, while it is non-persistent in soil, it may persist in aquatic systems under certain conditions, which could influence its efficacy and potential for bioaccumulation .
properties
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(10-4-5-14-15-10)16-11-3-2-8(12)6-9(11)13/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFQDIAEDHSSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256209 | |
Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole | |
CAS RN |
321998-97-4 | |
Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321998-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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